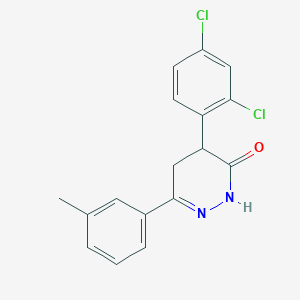

4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,4-Dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone (4-DMPP) is an organic compound belonging to the class of pyridazinones. It is a yellowish-brown crystalline solid with a molecular weight of 311.3 g/mol. 4-DMPP is a synthetic compound that has been used in various scientific research applications, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Herbicide Action and Plant Physiology

4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone, and related pyridazinone compounds, inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This inhibition is crucial for the herbicidal activity of pyridazinone derivatives, affecting chloroplast development and resisting metabolic detoxification in plants. This action mechanism is similar to that of other herbicides like atrazine, but with additional biological properties (Hilton et al., 1969).

Cardiotonic Properties

Pyridazinone derivatives exhibit significant positive inotropic activity, which is beneficial for cardiac contractility, alongside vasodilating properties. Specific compounds have shown to be extremely potent, surpassing the efficacy of other cardiac agents, highlighting the potential of pyridazinone derivatives in developing new cardiotonic medications (Okushima et al., 1987).

Pharmaceutical Preparations

The enantiomers of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for the cardiotonic agent levosimendan, can be efficiently separated using chiral stationary phases in chromatography. This separation is essential for pharmaceutical applications, where the purity of chiral compounds affects both efficacy and safety (Cheng et al., 2019).

Antimicrobial and Antifungal Activities

The synthesis of new heterocyclic compounds with the pyridazinone scaffold has led to the discovery of molecules with promising antimicrobial and antifungal activities. These findings suggest the potential of pyridazinone derivatives in addressing the need for new therapeutic agents in combating infectious diseases (Sayed et al., 2003).

Anticonvulsant Activity

Pyridazinone derivatives have been explored for their anticonvulsant properties, with some compounds showing potent activity against maximal electroshock seizure (MES) in mice. The structure-activity relationship studies indicate that the presence of electron-withdrawing substituents on the phenyl ring enhances anticonvulsant efficacy (Xu et al., 1991).

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c1-10-3-2-4-11(7-10)16-9-14(17(22)21-20-16)13-6-5-12(18)8-15(13)19/h2-8,14H,9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJPLHKJMJEIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)

![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)

![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)

![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)